molecular formula C13H9BrOS B2417457 1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one CAS No. 1001166-29-5

1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one

Cat. No.: B2417457
CAS No.: 1001166-29-5
M. Wt: 293.18
InChI Key: ULPFGYBQXYIQTK-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(2-thienyl)-2-Propen-1-one
  • 1-(3-fluorophenyl)-3-(2-thienyl)-2-Propen-1-one
  • 1-(3-methylphenyl)-3-(2-thienyl)-2-Propen-1-one

Uniqueness

1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the combination of the bromophenyl and thienyl groups may enhance its potential biological activities compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrOS/c14-11-4-1-3-10(9-11)13(15)7-6-12-5-2-8-16-12/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPFGYBQXYIQTK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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